An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-3-chloro-2-fluorophenyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-3-chloro-2-fluorophenyl)methanamine
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical determinant of its ultimate success as a therapeutic agent. These fundamental characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy, safety, and manufacturability.[1][2] For the novel compound, (5-Bromo-3-chloro-2-fluorophenyl)methanamine, a systematic evaluation of its physicochemical profile is the foundational step in elucidating its potential as a drug candidate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing both theoretical and experimental approaches to their determination. Given the limited availability of experimental data for this specific molecule, this document will also leverage data from structurally similar compounds and computational prediction methodologies to provide a robust preliminary assessment.
I. Molecular Identity and Structure
A precise understanding of the molecular formula and weight is the cornerstone of all subsequent physicochemical analyses. For (5-Bromo-3-chloro-2-fluorophenyl)methanamine, these foundational identifiers are paramount for accurate sample preparation, molar concentration calculations, and spectrometric analysis.
Molecular Formula, Weight, and Structure
Structure:
From this structure, we can determine the following:
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClFN | Calculated |
| Molecular Weight | 254.49 g/mol | Calculated |
| CAS Number | Not found in public databases | N/A |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
For context, a positional isomer, (5-Bromo-4-chloro-2-fluorophenyl)methanamine, has a registered PubChem CID of 84799305 and a calculated molecular weight of 238.48 g/mol , which differs from our target molecule.[3] This highlights the importance of precise structural identification.
Structural Elucidation Methodologies
The definitive confirmation of the chemical structure of (5-Bromo-3-chloro-2-fluorophenyl)methanamine would be achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the connectivity of atoms within the molecule.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[5]
-
X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional atomic arrangement.[6]
II. Key Physicochemical Properties and Their Determination
The following sections delve into the critical physicochemical parameters of (5-Bromo-3-chloro-2-fluorophenyl)methanamine, outlining their significance and the experimental protocols for their measurement.
Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.
Predicted Melting Point: Due to the absence of experimental data, the melting point of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is not known. For a related compound, 3-Bromo-5-chloro-2-fluorobenzoic acid, a solid, a boiling point is listed as 321.5 ± 42.0 °C at 760 mmHg, suggesting the methanamine derivative would also be a solid with a defined melting point.[8]
Experimental Protocol: Capillary Melting Point Determination [1][6][9]
This method is a simple and widely used technique for determining the melting point of a solid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.
-
Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the solid is completely liquefied (completion of melting) are recorded as the melting point range.
Diagram of Capillary Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that are liquid at room temperature or have relatively low melting points, the boiling point is a key identifying characteristic.
Predicted Boiling Point: As with the melting point, the experimental boiling point of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is not documented. The related compound, 3-Bromo-5-chloro-2-fluorobenzoic acid, has a predicted boiling point of 321.5 ± 42.0 °C at 760 mmHg.[8] The methanamine derivative is expected to have a lower boiling point due to weaker intermolecular forces compared to the carboxylic acid.
Experimental Protocol: Micro Boiling Point Determination [5][10][11]
This technique is suitable for determining the boiling point of small quantities of a liquid.
Methodology:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a heating block.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped.
-
Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Diagram of Micro Boiling Point Determination Setup:
Caption: Key Components and Process of Micro Boiling Point Determination.
Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, impacting everything from formulation to bioavailability.[12]
Predicted Solubility: The solubility of (5-Bromo-3-chloro-2-fluorophenyl)methanamine has not been experimentally determined. As a primary amine, it is expected to exhibit some solubility in aqueous acidic solutions due to the formation of the corresponding ammonium salt. It is likely to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [12][13][14][15]
This is the gold standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Diagram of Shake-Flask Solubility Workflow:
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Acidity Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For (5-Bromo-3-chloro-2-fluorophenyl)methanamine, the pKa of the protonated amine is crucial for predicting its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[2][16][17]
Predicted pKa: The experimental pKa of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is unknown. The presence of multiple electron-withdrawing halogen substituents on the phenyl ring is expected to decrease the basicity of the amine group, resulting in a lower pKa for the conjugate acid compared to unsubstituted benzylamine (pKa ≈ 9.3).
Experimental Protocol: Potentiometric Titration [2][16][17][18]
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve. For a weak base being titrated with a strong acid, the pKa is the pH at the half-equivalence point.
Diagram of Potentiometric Titration for pKa Determination:
Caption: Workflow for pKa Determination via Potentiometric Titration.
III. Spectroscopic and Structural Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4]
Predicted NMR Spectra: While experimental spectra are not available, computational tools can provide predictions for the ¹H, ¹³C, and ¹⁹F NMR spectra of (5-Bromo-3-chloro-2-fluorophenyl)methanamine.[4][7][14][19][20]
-
¹H NMR: The spectrum would be expected to show signals for the two aromatic protons and the two benzylic protons of the -CH₂NH₂ group, as well as a signal for the -NH₂ protons which may be broad and exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogens.
-
¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens.
-
¹⁹F NMR: A single signal would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.[21]
Online prediction tools can provide more specific estimated chemical shifts.[4][7][14][19][20]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[5]
Predicted Mass Spectrum:
-
Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (254.49 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
-
Fragmentation: Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond.[16][17][22]
X-ray Crystallography
For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions.[6]
Crystallographic Data: No crystal structure data for (5-Bromo-3-chloro-2-fluorophenyl)methanamine has been deposited in the Cambridge Structural Database (CSD) or other public repositories.
IV. Conclusion
The physicochemical properties of (5-Bromo-3-chloro-2-fluorophenyl)methanamine are critical to its potential development as a pharmaceutical agent. While experimental data for this specific molecule is currently lacking, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols outlined herein represent robust and validated methods for determining its melting point, boiling point, solubility, and pKa. Furthermore, the application of spectroscopic techniques such as NMR and mass spectrometry will be essential for unequivocal structural confirmation. The successful execution of these experimental investigations will provide the necessary data to build a complete physicochemical profile, enabling informed decisions in the subsequent stages of the drug discovery and development process.
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Melting point determination | Edisco. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
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5-Bromo-4-chloro-2-fluorobenzylamine | C7H6BrClFN | CID 84799305 - PubChem. [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - PMC. [Link]
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Micro-Method for Boiling Point Determination | PDF - Scribd. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]
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3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem. [Link]
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(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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NMR Spectroscopy - MSU chemistry. [Link]
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3-氯-5-溴-2-甲基苯胺 - 湖北纯奇化学有限公司. [Link]
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19F NMR Reference Standards:. [Link]
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